4-Iodophenyl trifluoromethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

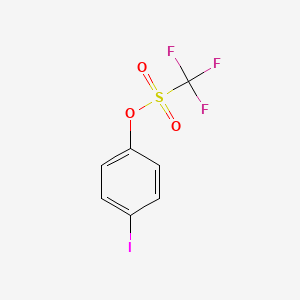

4-Iodophenyl trifluoromethanesulfonate is an organoiodine compound with the molecular formula C7H4F3IO3S. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound is characterized by the presence of an iodine atom and a trifluoromethanesulfonate group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-iodophenyl trifluoromethanesulfonate involves the reaction of 4-iodophenol with trifluoromethanesulfonic anhydride in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .

化学反应分析

Types of Reactions: 4-Iodophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at moderate temperatures.

Cross-Coupling: Palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0), and bases like potassium phosphate are used.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in cross-coupling reactions, the product is typically a biaryl compound .

科学研究应用

4-Iodophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

作用机制

The mechanism by which 4-iodophenyl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions. The iodine atom can also participate in oxidative addition processes, making the compound highly reactive and versatile in organic synthesis .

相似化合物的比较

- 4-Bromophenyl trifluoromethanesulfonate

- 4-Chlorophenyl trifluoromethanesulfonate

- 4-Fluorophenyl trifluoromethanesulfonate

Comparison: Compared to its bromine, chlorine, and fluorine analogs, 4-iodophenyl trifluoromethanesulfonate is more reactive due to the larger atomic radius and lower bond dissociation energy of the iodine atom. This makes it particularly useful in reactions requiring high reactivity and selectivity .

生物活性

4-Iodophenyl trifluoromethanesulfonate (C₇H₄F₃IO₃S) is an organofluorine compound that has garnered attention due to its unique chemical properties and potential biological applications. This compound, notable for its trifluoromethanesulfonate moiety, is primarily utilized in various coupling reactions and as a reactive intermediate in organic synthesis. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in the context of inhibiting specific enzymes.

Chemical Structure and Properties

The structure of this compound features an iodine atom and a trifluoromethanesulfonate group, contributing to its reactivity and biological activity. The presence of the iodine atom enhances electrophilic characteristics, making it suitable for nucleophilic substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₃IO₃S |

| Molecular Weight | 292.07 g/mol |

| Functional Groups | Iodine, Trifluoromethanesulfonate |

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a vital step in nucleotide synthesis. The inhibition of this enzyme can be particularly relevant in the treatment of parasitic infections such as those caused by Cryptosporidium hominis.

In a study investigating structure-activity relationships (SAR), this compound was synthesized and evaluated for its inhibitory effects on both C. hominis TS (ChTS) and human TS (hTS). The findings indicated that the compound exhibits selective inhibition towards ChTS due to structural differences in the active sites of the two enzymes, allowing for targeted therapeutic strategies against Cryptosporidium without significantly affecting human enzymes .

Case Studies

A notable case study involved the evaluation of various antifolate compounds, including this compound, against purified TS enzymes. The results demonstrated that this compound not only inhibited ChTS effectively but also provided insights into optimizing inhibitor design through modifications to enhance selectivity and potency .

The mechanism by which this compound inhibits TS involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Structural analyses via X-ray crystallography revealed that modifications to the compound could improve binding affinity and specificity towards ChTS compared to hTS, highlighting its potential as a lead compound for drug development .

属性

IUPAC Name |

(4-iodophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IO3S/c8-7(9,10)15(12,13)14-6-3-1-5(11)2-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSVLEDDCGLWNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。